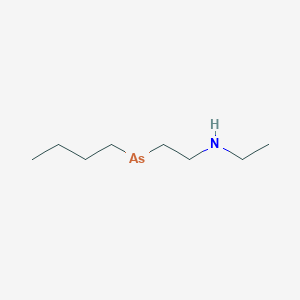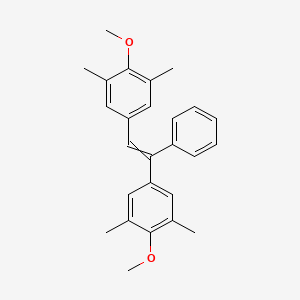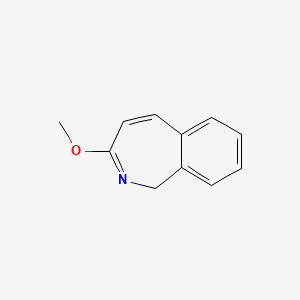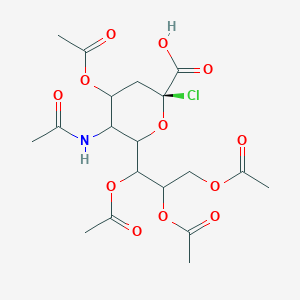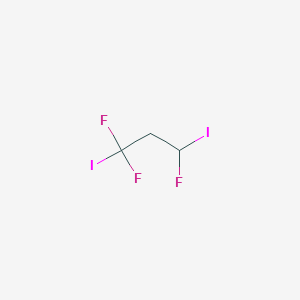![molecular formula C26H40N4O6 B14604289 (2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid CAS No. 60482-97-5](/img/structure/B14604289.png)
(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Pro-Tyr-Ile-Leu-OH is a tetrapeptide consisting of the amino acids proline, tyrosine, isoleucine, and leucine. This sequence is part of the neurotensin peptide, specifically the C-terminal hexapeptide NT(8-13), which is known for its role in various biological processes, including pain modulation and regulation of food intake .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Tyr-Ile-Leu-OH can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The fluorenylmethoxycarbonyl (Fmoc) strategy is commonly used, where the Fmoc group protects the amino terminus of the amino acids .
Coupling Reaction: The first amino acid (leucine) is attached to the resin. Subsequent amino acids (isoleucine, tyrosine, and proline) are added one by one using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: After each coupling step, the Fmoc group is removed using a base like piperidine.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like H-Pro-Tyr-Ile-Leu-OH often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
化学反応の分析
Types of Reactions
H-Pro-Tyr-Ile-Leu-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed on the peptide backbone or specific side chains using reducing agents like sodium borohydride.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Fmoc-protected amino acid analogs during SPPS.
Major Products Formed
Oxidation: Hyperoxidized tyrosine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Peptide analogs with modified amino acid residues.
科学的研究の応用
H-Pro-Tyr-Ile-Leu-OH has several scientific research applications:
作用機序
The mechanism of action of H-Pro-Tyr-Ile-Leu-OH involves its interaction with neurotensin receptors (NTS1 and NTS2). Upon binding to these G protein-coupled receptors, the peptide activates intracellular signaling pathways that modulate pain perception, food intake, and other physiological responses . The tyrosine residue plays a critical role in receptor binding and activation .
類似化合物との比較
Similar Compounds
Cyclo-(Leu-Pro-Ile-Pro): Another cyclic tetrapeptide with similar amino acid composition but different sequence.
Cyclo-(Tyr-Pro-Phe-Gly): A cyclic tetrapeptide with tyrosine and proline residues, similar to H-Pro-Tyr-Ile-Leu-OH.
Uniqueness
H-Pro-Tyr-Ile-Leu-OH is unique due to its specific sequence, which is part of the neurotensin peptide. This sequence is crucial for its high affinity and selectivity towards neurotensin receptors, making it a valuable tool for studying neurotensin-related biological processes and developing therapeutic agents .
特性
CAS番号 |
60482-97-5 |
|---|---|
分子式 |
C26H40N4O6 |
分子量 |
504.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H40N4O6/c1-5-16(4)22(25(34)29-21(26(35)36)13-15(2)3)30-24(33)20(14-17-8-10-18(31)11-9-17)28-23(32)19-7-6-12-27-19/h8-11,15-16,19-22,27,31H,5-7,12-14H2,1-4H3,(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t16-,19-,20-,21-,22-/m0/s1 |
InChIキー |
JUSIFRCPTQSXJB-XSXWSVAESA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2 |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)
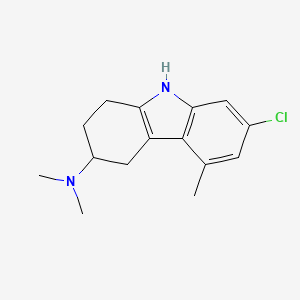


![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)
![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
